molecular formula C10H9N3O2 B2873711 Methyl 8-amino-1,7-naphthyridine-3-carboxylate CAS No. 2241130-57-2

Methyl 8-amino-1,7-naphthyridine-3-carboxylate

Cat. No.: B2873711
CAS No.: 2241130-57-2
M. Wt: 203.201
InChI Key: PQINMJCMTWYLMY-UHFFFAOYSA-N
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Description

Methyl 8-amino-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-amino-1,7-naphthyridine-3-carboxylate typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . One common method involves the condensation of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-1,7-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Mechanism of Action

Properties

IUPAC Name

methyl 8-amino-1,7-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-12-9(11)8(6)13-5-7/h2-5H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQINMJCMTWYLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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